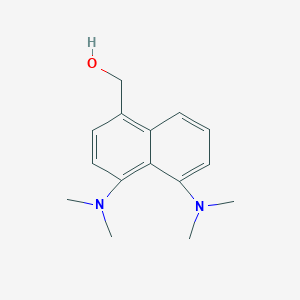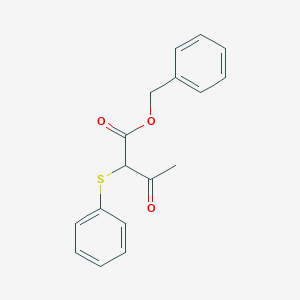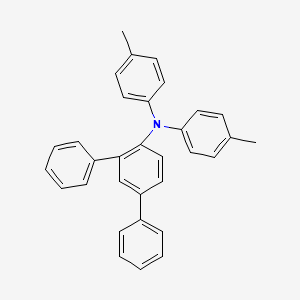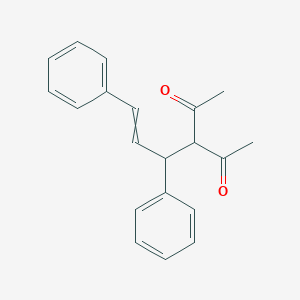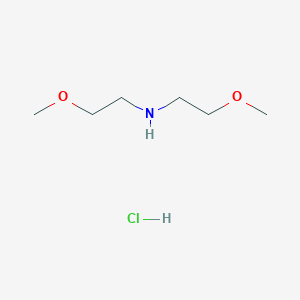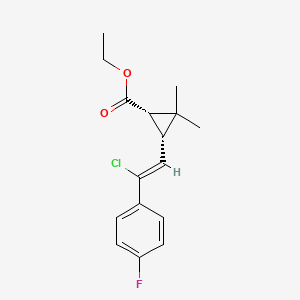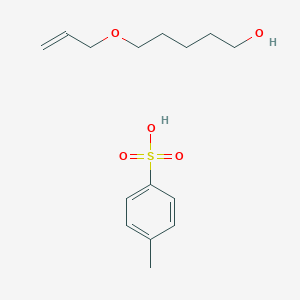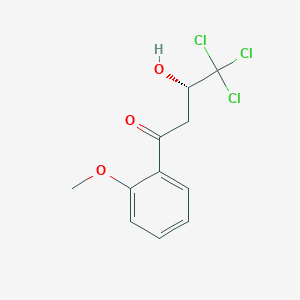
Nonacosane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosane-2,3-dione is a β-diketone, a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosane-2,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones . Another method includes the hydration of alkynones, where alkynes are converted to diketones using water and a catalyst . Additionally, decarboxylative coupling reactions can be employed to synthesize β-diketones by removing a carboxyl group from a precursor molecule .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalytic methods, such as metal-based catalysis, are frequently used to enhance reaction efficiency and selectivity . Biocatalysis, which employs enzymes to catalyze chemical reactions, is also gaining popularity due to its environmentally friendly nature and high specificity .
Chemical Reactions Analysis
Types of Reactions
Nonacosane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diketones, depending on the nucleophile used.
Scientific Research Applications
Nonacosane-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Nonacosane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Nonacosane-2,3-dione can be compared with other β-diketones, such as:
Diacetyl (Butane-2,3-dione): Known for its buttery flavor, diacetyl is a simpler β-diketone with significant industrial applications.
Acetylacetone (2,4-Pentanedione): Widely used as a solvent and in the synthesis of metal complexes.
Tritriacontane-16,18-dione: A naturally occurring β-diketone with potential biological activities.
Uniqueness
This compound stands out due to its long carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and stability .
Properties
CAS No. |
189898-30-4 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacosane-2,3-dione |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29(31)28(2)30/h3-27H2,1-2H3 |
InChI Key |
UFIKRUYQLDPQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


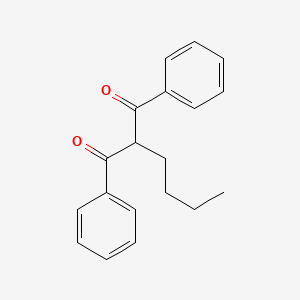

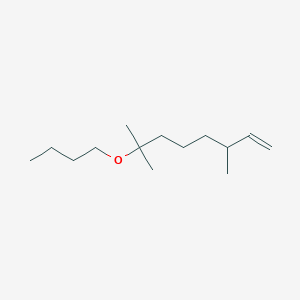
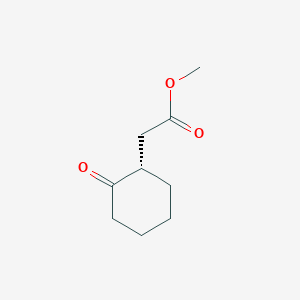
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
